

Application Notes & Protocols for the Quantitative Analysis of Schisanlignone C using HPLC

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Compound of Interest		
Compound Name:	Schisanlignone C	
Cat. No.:	B2717907	Get Quote

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This document provides a detailed methodology for the quantitative analysis of **Schisanlignone C** in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of lignans and are intended to serve as a comprehensive guide for researchers.

Introduction

Schisanlignone C is a bioactive lignan found in plants of the Schisandra genus, which are widely used in traditional medicine. Due to its potential therapeutic properties, accurate and precise quantification of **Schisanlignone C** is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds.[1][2] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of **Schisanlignone C**.

Experimental Protocols

- Schisanlignone C reference standard (purity ≥98%)
- HPLC grade acetonitrile



- HPLC grade methanol
- HPLC grade water (ultrapure, 18.2 MΩ·cm)
- Formic acid (or acetic acid), HPLC grade
- Syringe filters (0.22 μm or 0.45 μm, nylon or PTFE)
- · Volumetric flasks, pipettes, and other standard laboratory glassware

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Conditions	
HPLC System	Agilent 1200 Series, Shimadzu LC-20A, or equivalent	
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)	
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid	
Gradient Elution	0-20 min, 30-70% B;20-25 min, 70-90% B;25-30 min, 90% B (hold);30-31 min, 90-30% B;31-35 min, 30% B (equilibration)	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	10 μL	
Detection	UV at 254 nm	

Note: The gradient program may need to be optimized depending on the specific column and HPLC system used.



- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Schisanlignone C** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to construct the calibration curve.

The following is a general procedure for the extraction of **Schisanlignone C** from a plant matrix (e.g., dried fruits of Schisandra chinensis).

- Grinding: Grind the dried plant material into a fine powder.
- Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.[3]
- Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of
 Schisanlignone C within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] The key validation parameters are summarized below.

Linearity is assessed by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration.[7]

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.[7][8][9]

Precision is evaluated by performing repeated injections of the same standard solution (repeatability or intra-day precision) and by analyzing the sample on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).[4]



Accuracy is determined by performing a recovery study. A known amount of **Schisanlignone C** standard is spiked into a sample matrix, and the recovery percentage is calculated.[4]

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in tables for easy comparison and assessment of the method's performance.

Table 2: Linearity, LOD, and LOQ of the HPLC Method for Schisanlignone C

Parameter	Value
Linear Range (μg/mL)	1 - 100
Regression Equation	y = 25487x + 1523
Correlation Coefficient (r²)	≥ 0.999
LOD (μg/mL)	0.2
LOQ (μg/mL)	0.6

Note: The values presented are representative and may vary depending on the instrument and experimental conditions.

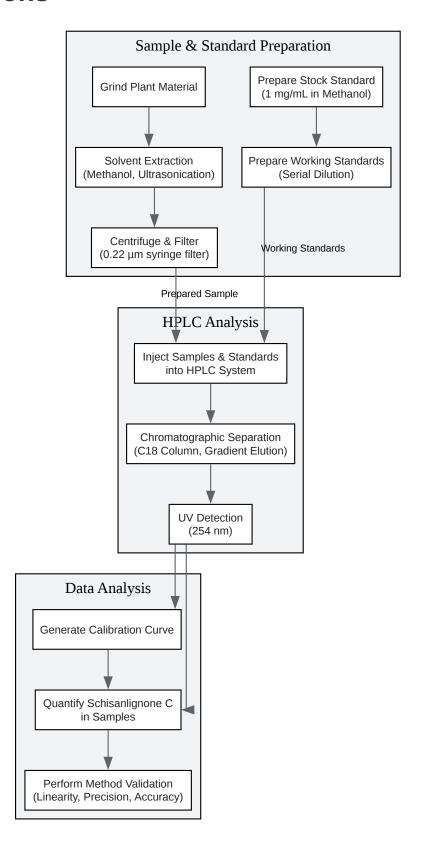
Table 3: Precision and Accuracy of the HPLC Method for Schisanlignone C

Parameter	Low QC (5 µg/mL)	Mid QC (25 μg/mL)	High QC (75 μg/mL)
Intra-day Precision (%RSD, n=6)	< 2.0%	< 2.0%	< 2.0%
Inter-day Precision (%RSD, n=6)	< 3.0%	< 3.0%	< 3.0%
Accuracy (Recovery %)	98 - 102%	98 - 102%	98 - 102%

Note: QC refers to Quality Control samples. The values are typical acceptance criteria.



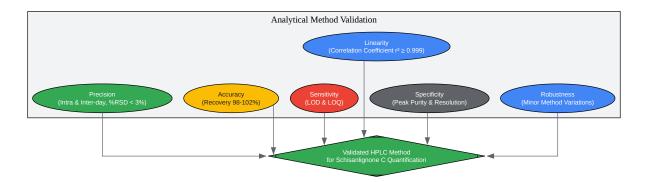
Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Schisanlignone C**.



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Caption: Key parameters for HPLC method validation.

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